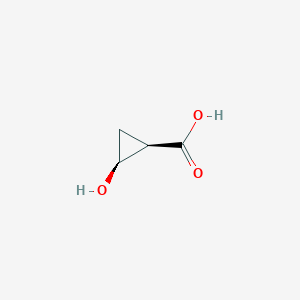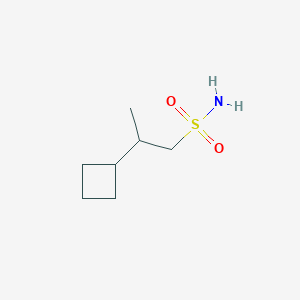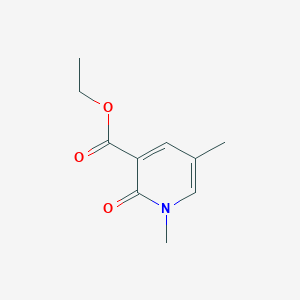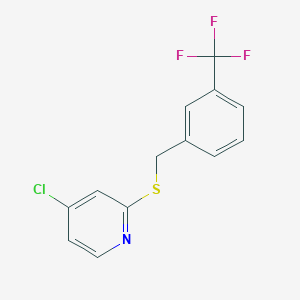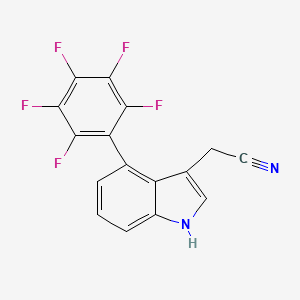
2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile is a complex organic compound that features a perfluorophenyl group attached to an indole core, with an acetonitrile group at the 3-position of the indole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The perfluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the indole core can interact with various biological pathways. The acetonitrile group can also play a role in the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Perfluorophenyl)-1H-imidazo[4,5-b]phenazine: This compound also contains a perfluorophenyl group and has applications in sensing and detection.
4-Fluorophenylacetonitrile: This compound is structurally similar and is used as a starting material in various synthetic processes.
Uniqueness
2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile is unique due to its combination of a perfluorophenyl group with an indole core and an acetonitrile group. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C16H7F5N2 |
|---|---|
Poids moléculaire |
322.23 g/mol |
Nom IUPAC |
2-[4-(2,3,4,5,6-pentafluorophenyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H7F5N2/c17-12-11(13(18)15(20)16(21)14(12)19)8-2-1-3-9-10(8)7(4-5-22)6-23-9/h1-3,6,23H,4H2 |
Clé InChI |
QMPQPIYJSCGNLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)NC=C2CC#N)C3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



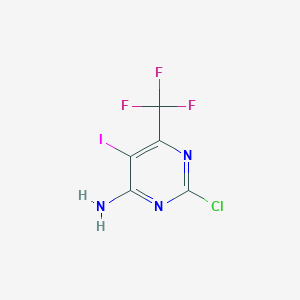
![Bicyclo[3.2.0]heptane-6-carbaldehyde](/img/structure/B15241783.png)
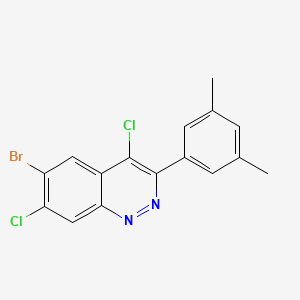
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241792.png)
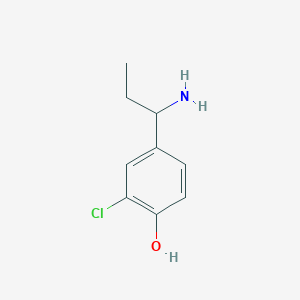

![5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15241821.png)
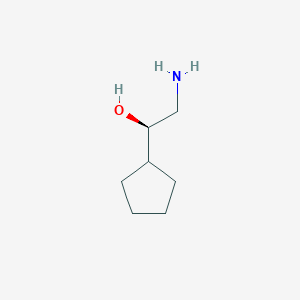
![1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241842.png)
